7-Hydroxy-4-methyl-8-phenyl-2H-1-benzopyran-2-one
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Overview
Description
7-Hydroxy-4-methyl-8-phenyl-2H-1-benzopyran-2-one is a compound belonging to the class of coumarins, which are a group of naturally occurring lactones Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-4-methyl-8-phenyl-2H-1-benzopyran-2-one can be achieved through various methods. One common approach involves the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides . Another method includes the reaction of epichlorohydrin with 7-hydroxy-4-methyl-2H-chromen-2-one under reflux conditions, yielding 4-methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one, which can then react with various azoles to form coumarin-derived azolyl ethanols .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as employing green solvents and catalysts, is also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-4-methyl-8-phenyl-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the hydroxy, methyl, or phenyl positions using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce alcohols or alkanes. Substitution reactions can lead to halogenated derivatives .
Scientific Research Applications
7-Hydroxy-4-methyl-8-phenyl-2H-1-benzopyran-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of perfumes, cosmetics, and other consumer products.
Mechanism of Action
The mechanism of action of 7-Hydroxy-4-methyl-8-phenyl-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-4-methyl-2H-chromen-2-one: Similar structure but lacks the phenyl group.
7-Methoxy-4-methyl-2H-chromen-2-one: Similar structure but has a methoxy group instead of a hydroxy group.
4-Methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one: A derivative with an oxirane ring.
Uniqueness
7-Hydroxy-4-methyl-8-phenyl-2H-1-benzopyran-2-one is unique due to the presence of the phenyl group, which can significantly influence its chemical reactivity and biological activity.
Properties
CAS No. |
671234-76-7 |
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Molecular Formula |
C16H12O3 |
Molecular Weight |
252.26 g/mol |
IUPAC Name |
7-hydroxy-4-methyl-8-phenylchromen-2-one |
InChI |
InChI=1S/C16H12O3/c1-10-9-14(18)19-16-12(10)7-8-13(17)15(16)11-5-3-2-4-6-11/h2-9,17H,1H3 |
InChI Key |
JWFYTJREEKAYAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C3=CC=CC=C3)O |
Origin of Product |
United States |
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